

# Application Note: Mass Spectrometry Fragmentation Analysis of H-Met-Gly-Met-OH

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## Compound of Interest

Compound Name: *H-Met-Gly-Met-OH*

CAS No.: 14486-10-3

Cat. No.: B1439046

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## Abstract & Scientific Context

The tripeptide **H-Met-Gly-Met-OH** serves as a critical model system for studying sulfur chemistry in proteomics, particularly methionine oxidation and metal binding. Unlike standard aliphatic peptides, MGM exhibits complex fragmentation behavior due to the labile thioether side chains of its two methionine residues.

Reliable identification requires distinguishing between backbone amide cleavage (generating b- and y-ions) and side-chain neutral losses (characteristic of Methionine). This guide provides a validated protocol for sequencing MGM using ESI-MS/MS, with specific focus on differentiating native Methionine from its oxidative artifacts (Met-Sulfoxide).

## Chemical Properties & Mass Calculations

Before MS analysis, exact mass targets must be established.

Property	Value	Notes
Formula		Two Sulfur atoms present.[1] [2][3][4][5][6][7][8]
Monoisotopic Mass	337.1130 Da	Calculated using C=12.00000, H=1.00783, N=14.00307, O=15.99491, S=31.97207.
Precursor Ion [M+H] <sup>+</sup>	338.1203 Da	Primary target for isolation.
Doubly Charged [M+2H] <sup>2+</sup>	169.5638 Da	May be observed but singly charged dominates for tripeptides.

## Experimental Protocol

### Sample Preparation

Methionine is highly susceptible to oxidation (+16 Da) during handling.[6]

- Solvent: Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
- Concentration: Prepare a 1  $\mu$ M working solution.
- Pre-Analysis Check: Avoid vortexing aggressively to minimize air oxidation. If oxidation is suspected (peak at m/z 354.12), add 10 mM DTT or TCEP to reduce Met-Sulfoxide back to Met.

### LC-MS/MS Parameters (Q-TOF / Orbitrap)

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Flow Rate: Direct infusion (5  $\mu$ L/min) or LC (0.3 mL/min).
- Isolation Window: 1.0 Da (centered on m/z 338.1).
- Collision Energy (CE):
  - Low CE (10-15 eV): Preserves side chains; maximizes b/y ions.

- High CE (25-35 eV): Induces diagnostic immonium ions and internal fragments.[9]

## Fragmentation Analysis (Results & Discussion)

The MS/MS spectrum of **H-Met-Gly-Met-OH** is defined by a competition between standard backbone fragmentation and Methionine-specific side-chain losses.

### Backbone Fragmentation (Sequence Ions)

The nomenclature follows Roepstorff and Fohlman (b-ions retain N-terminus, y-ions retain C-terminus).

- y-Ion Series (C-terminal retention):
  - $y_1$  (Met):m/z150.06. (Met residue 131.04 + H<sub>2</sub>O + H<sup>+</sup>). This is often the base peak.
  - $y_2$  (Gly-Met):m/z207.08. (Gly 57.02 + Met 131.04 + H<sub>2</sub>O + H<sup>+</sup>).
- b-Ion Series (N-terminal retention):
  - $b_2$  (Met-Gly):m/z188.06. (Met 131.04 + Gly 57.02).
  - $b_1$  (Met):m/z 131.04. Note:  $b_1$  ions are thermodynamically unstable and typically degrade into  $a_1$  ions.
  - $a_1$  (Met):m/z103.05. ( $b_1$  - CO).

### Methionine-Specific Neutral Losses

Methionine residues introduce unique "satellite" peaks that act as diagnostic markers.

- Loss of Methanethiol (  
, -48 Da):
  - Observed from the precursor or b/y ions.
  - $[M+H - 48]^+$ :m/z290.12.

- Mechanism:[3][10][11] Nucleophilic attack by the amide oxygen on the side chain -carbon.
- Loss of Sulfenic Acid ( , -64 Da):
  - Diagnostic for Oxidation: If you see a loss of 64 Da from a precursor of m/z 354, the sample is oxidized. In native MGM (m/z 338), this loss is absent.

## Diagnostic Immonium Ions

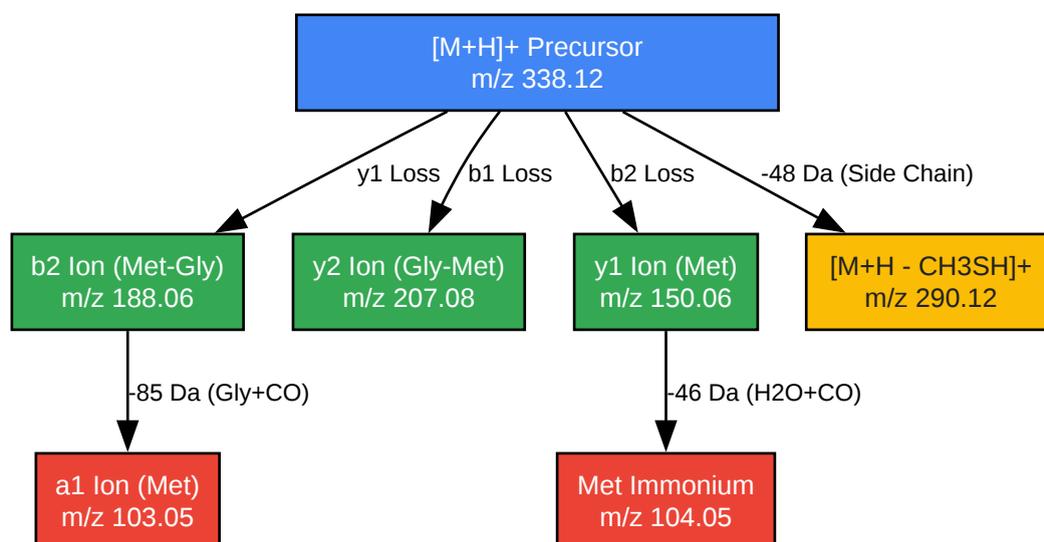
High-energy collision yields immonium ions (

) representing individual amino acids.

- Met Immonium:m/z104.05 (Dominant).
- Gly Immonium:m/z 30.03 (Low intensity).

## Visualization of Fragmentation Pathways[12][13]

The following diagram illustrates the primary dissociation pathways for **H-Met-Gly-Met-OH**, mapping the precursor to its constituent ions.



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Figure 1: Fragmentation tree of **H-Met-Gly-Met-OH**. Green nodes indicate primary sequence ions; Red nodes indicate internal/immonium ions; Yellow nodes indicate Methionine-specific neutral losses.

## Summary of Diagnostic Ions

Use this table to validate your spectrum.

Ion Type	Fragment Composition	Theoretical m/z	Relative Intensity (Est.)
Precursor	$[M+H]^+$	338.1203	100% (if not fully frag.)
Neutral Loss	$[M+H]^+ -$	290.1200	Medium
y <sub>2</sub>	Gly-Met	207.0803	High
b <sub>2</sub>	Met-Gly	188.0619	Medium
y <sub>1</sub>	Met	150.0589	High (Base Peak Candidate)
Immonium	Met Side Chain	104.0534	High (at High CE)
a <sub>1</sub>	Met (N-term)	103.0500	Low

## Troubleshooting & Quality Control

- **Artifact Check:** If m/z 354.12 is observed, the N-terminal or C-terminal Met has oxidized to Methionine Sulfoxide.
  - **Correction:** Prepare fresh samples using degassed solvents.
- **Isobaric Interference:** Distinguish a<sub>1</sub> (103.05) from Met-Immonium (104.05). High-resolution instruments (R > 20,000) will resolve these easily. On low-res instruments, they may merge into a broad peak.

## References

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